Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate
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Overview
Description
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of 3-hydroxy-2-naphthol and is used in various scientific and industrial applications. The compound is characterized by its aromatic naphthalene ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate typically involves the esterification of 3-hydroxy-2-naphthol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets. The aromatic ring and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-naphthoate
- Methyl 3-hydroxybenzoate
- Methyl 2-hydroxybenzoate
Uniqueness
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is unique due to its specific structure, which combines the properties of naphthalene and ester functional groups. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
63038-03-9 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-(3-hydroxynaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C13H12O4/c1-16-13(15)8-17-12-7-10-5-3-2-4-9(10)6-11(12)14/h2-7,14H,8H2,1H3 |
InChI Key |
FYTOHJWBGUXJON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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